molecular formula C6H13N3O B15168035 N-[(Pyrrolidin-1-yl)methyl]urea CAS No. 873543-23-8

N-[(Pyrrolidin-1-yl)methyl]urea

Cat. No.: B15168035
CAS No.: 873543-23-8
M. Wt: 143.19 g/mol
InChI Key: AAZDLKBYEGOLHP-UHFFFAOYSA-N
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Description

N-[(Pyrrolidin-1-yl)methyl]urea is a chemical compound that features a pyrrolidine ring attached to a urea moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyrrolidin-1-yl)methyl]urea typically involves the reaction of pyrrolidine with an isocyanate or a carbamate. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyrrolidin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the urea moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted pyrrolidine or urea derivatives.

Scientific Research Applications

N-[(Pyrrolidin-1-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Pyrrolidin-2-yl)methyl]urea
  • N-[(Pyrrolidin-3-yl)methyl]urea
  • N-[(Pyrrolidin-4-yl)methyl]urea

Uniqueness

N-[(Pyrrolidin-1-yl)methyl]urea is unique due to the position of the methylene bridge, which can influence its reactivity and interaction with biological targets. The specific arrangement of the pyrrolidine ring and the urea moiety can result in distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

873543-23-8

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

pyrrolidin-1-ylmethylurea

InChI

InChI=1S/C6H13N3O/c7-6(10)8-5-9-3-1-2-4-9/h1-5H2,(H3,7,8,10)

InChI Key

AAZDLKBYEGOLHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CNC(=O)N

Origin of Product

United States

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